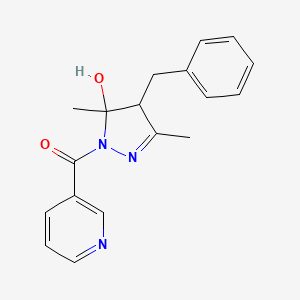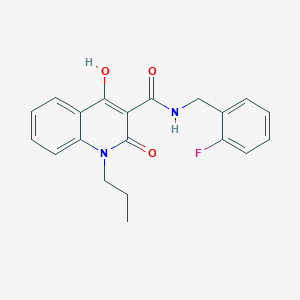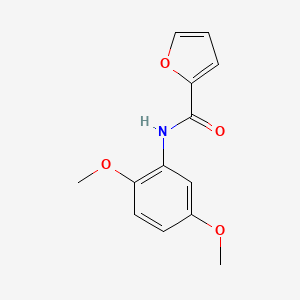
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
説明
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic application. BDP is a pyrazolone derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用機序
The exact mechanism of action of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of certain oncogenes, making it a potential anticancer agent.
Biochemical and Physiological Effects:
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. It has also been shown to inhibit the formation of beta-amyloid plaques, making it a potential therapeutic agent for the treatment of Alzheimer's disease. 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the activity of various enzymes and proteins involved in cellular processes, making it a promising candidate for the development of novel drugs.
実験室実験の利点と制限
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in laboratory experiments, including its ease of synthesis and its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations associated with the use of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential area of research is the development of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Another potential area of research is the elucidation of the exact mechanism of action of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of more effective drugs. Additionally, further studies are needed to fully understand the potential toxic effects of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol and to develop methods for minimizing its toxicity.
科学的研究の応用
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use in various therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activity, making it a promising candidate for the treatment of a wide range of diseases. 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, a hallmark of the disease.
特性
IUPAC Name |
(4-benzyl-5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-16(11-14-7-4-3-5-8-14)18(2,23)21(20-13)17(22)15-9-6-10-19-12-15/h3-10,12,16,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIGWHDJSYNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC2=CC=CC=C2)(C)O)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3876027.png)
![1-[(4-bromophenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3876031.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3876038.png)
![N'-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B3876040.png)
![6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid](/img/structure/B3876049.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B3876052.png)

![5-amino-3-{1-cyano-2-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3876071.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3876079.png)
![2-(1-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3876083.png)
![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3876091.png)
![3-benzyl-5-{[2-(ethylthio)-1,3-thiazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3876099.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3876104.png)
